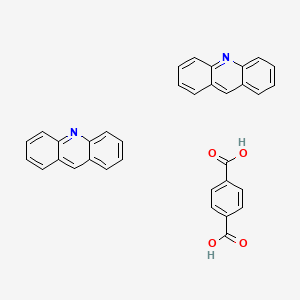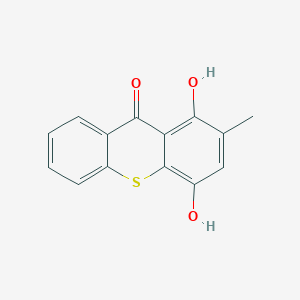
9H-Thioxanthen-9-one, 1,4-dihydroxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Thioxanthen-9-one, 1,4-dihydroxy-2-methyl-: is a derivative of thioxanthone, a class of compounds known for their diverse biological activities and applications in various fields Thioxanthones are characterized by their tricyclic structure, which includes a sulfur atom in the central ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthen-9-one, 1,4-dihydroxy-2-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloronicotinic acid with phloroglucinol, followed by cyclization to form the desired thioxanthone derivative . The reaction conditions often involve the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods: Industrial production of thioxanthone derivatives, including 9H-Thioxanthen-9-one, 1,4-dihydroxy-2-methyl-, may involve large-scale synthesis using similar cyclization reactions. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste .
Analyse Des Réactions Chimiques
Types of Reactions: 9H-Thioxanthen-9-one, 1,4-dihydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methyl and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted thioxanthones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.
Major Products:
Applications De Recherche Scientifique
Chemistry: In chemistry, 9H-Thioxanthen-9-one, 1,4-dihydroxy-2-methyl- is used as a photoinitiator in polymerization reactions. Its ability to absorb UV light and initiate polymerization makes it valuable in the production of coatings, adhesives, and other polymer-based materials .
Biology: The compound exhibits significant biological activity, including antioxidant and anti-inflammatory properties. It is studied for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders .
Medicine: In medicine, thioxanthone derivatives are explored for their potential as drug candidates. Their ability to modulate biological pathways and interact with specific molecular targets makes them promising candidates for drug development .
Industry: Industrially, 9H-Thioxanthen-9-one, 1,4-dihydroxy-2-methyl- is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 9H-Thioxanthen-9-one, 1,4-dihydroxy-2-methyl- involves its interaction with specific molecular targets and pathways. One key pathway is the modulation of the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . By enhancing Nrf2 translocation, the compound exerts antioxidant and anti-inflammatory effects, making it a potential therapeutic agent for various diseases .
Comparaison Avec Des Composés Similaires
- 2,4-Diethyl-9H-thioxanthen-9-one
- 2-Isopropyl-9H-thioxanthen-9-one
- 2,7-Dimethoxy-9H-thioxanthen-9-one
Comparison: Compared to other thioxanthone derivatives, 9H-Thioxanthen-9-one, 1,4-dihydroxy-2-methyl- is unique due to the presence of hydroxyl and methyl groups, which enhance its chemical reactivity and biological activity. The specific substitutions on the thioxanthone core influence its solubility, photophysical properties, and interaction with biological targets, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
835596-92-4 |
|---|---|
Formule moléculaire |
C14H10O3S |
Poids moléculaire |
258.29 g/mol |
Nom IUPAC |
1,4-dihydroxy-2-methylthioxanthen-9-one |
InChI |
InChI=1S/C14H10O3S/c1-7-6-9(15)14-11(12(7)16)13(17)8-4-2-3-5-10(8)18-14/h2-6,15-16H,1H3 |
Clé InChI |
SCXXBSMGBJKNIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3S2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



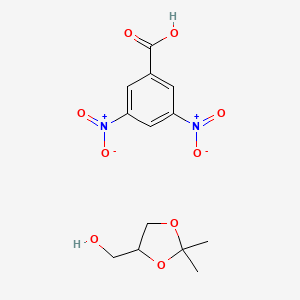
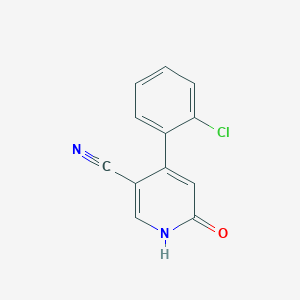
![3-(Thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine](/img/structure/B14206526.png)
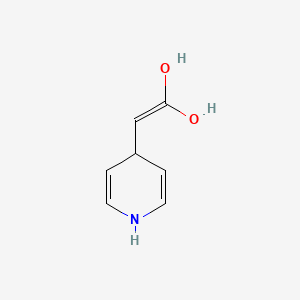
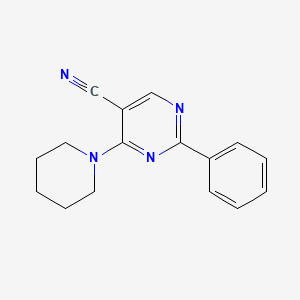
![[1,1'-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4'-pentyl-](/img/structure/B14206553.png)
![2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14206563.png)
![3-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B14206568.png)
![[3-(Cyclohexylmethylamino)phenyl]thiourea](/img/structure/B14206572.png)
![1-[(2S)-2-(2-Oxopropyl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14206575.png)
![4-(4-Morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B14206576.png)
![Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14206584.png)
